molecular formula C19H22Cl2N2OS B2983645 1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol CAS No. 338422-07-4

1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol

Cat. No.: B2983645
CAS No.: 338422-07-4
M. Wt: 397.36
InChI Key: OJJXVDUENSWNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains chlorophenyl groups and a sulfanyl group, which could contribute to its reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring would likely contribute to the rigidity of the structure, while the chlorophenyl and sulfanyl groups could influence its polarity and potential for forming hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperazine ring is often involved in reactions with acids and bases, and can also undergo substitution reactions . The chlorophenyl groups could potentially be involved in electrophilic aromatic substitution reactions, while the sulfanyl group might participate in oxidation and reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, ability to form hydrogen bonds, and steric hindrance could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that diphenyl piperazine-based sulfanilamides, sharing structural motifs with the compound , exhibit significant antimicrobial activities. These compounds, synthesized through multi-step reactions from acetanilide and (4-chlorophenyl)(phenyl)methanone, showed inhibitory potency against bacterial strains, highlighting their potential in developing new antimicrobial agents (Wang et al., 2011).

Anticancer Properties

Another area of application is in the development of anticancer therapies. For instance, "4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride," a compound with structural similarities, has shown promising in vivo and in vitro anticancer activity with low toxicity. The metabolism of this compound in rats was extensively studied, revealing multiple metabolites and suggesting a complex interaction with biological systems, indicative of its pharmacological potential (Jiang et al., 2007).

Antifungal and Solubility Characteristics

Compounds of the 1,2,4-triazole class, related to the given chemical structure, have been synthesized and characterized for their antifungal properties and solubility in biologically relevant solvents. This research suggests potential applications in the development of antifungal drugs, especially considering the solubility and thermodynamics of these compounds in various solvents, which is crucial for their bioavailability and efficacy (Volkova et al., 2020).

Receptor Binding Affinities

The study of tetrahydrothiophenes and tetrahydrofurans derivatives, including piperazinebenzylamine derivatives, for their binding affinities at human melanocortin-4 receptor (MC4R), demonstrates the utility of such compounds in exploring receptor-ligand interactions. These findings can inform the design of drugs targeting MC4R, relevant for conditions like obesity and metabolic disorders (Tran et al., 2008).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include in vitro and in vivo studies to determine its effects on various biological targets .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2OS/c20-15-4-6-19(7-5-15)25-14-18(24)13-22-8-10-23(11-9-22)17-3-1-2-16(21)12-17/h1-7,12,18,24H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJXVDUENSWNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=C(C=C2)Cl)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.